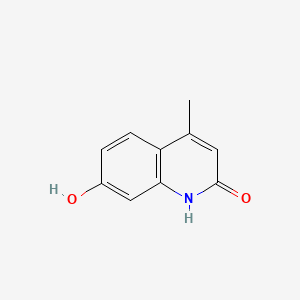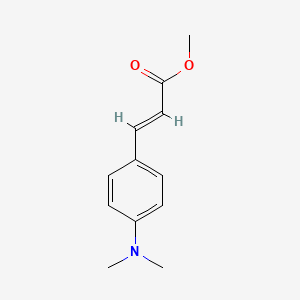
Methyl 3-(4-(dimethylamino)phenyl)acrylate
Descripción general
Descripción
“Methyl 3-(4-(dimethylamino)phenyl)acrylate” is a chemical compound with the CAS Number: 7560-48-7 . It has a molecular weight of 205.26 and its IUPAC name is (E)-methyl 3- (4- (dimethylamino)phenyl)acrylate .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(4-(dimethylamino)phenyl)acrylate” were not found, a related compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The InChI code for “Methyl 3-(4-(dimethylamino)phenyl)acrylate” is 1S/C12H15NO2/c1-13(2)11-7-4-10(5-8-11)6-9-12(14)15-3/h4-9H,1-3H3/b9-6+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-(4-(dimethylamino)phenyl)acrylate” has a molecular weight of 205.25300 . It has a density of 1.089g/cm3 . The boiling point is 332.6ºC at 760 mmHg and the melting point is 137-138ºC . The flash point is 129.7ºC .Aplicaciones Científicas De Investigación
Reactive Resins
In the field of reactive polymers, Methyl 3-(4-(dimethylamino)phenyl)acrylate serves as a reactive group precursor. It’s utilized to create cross-linked bead-structured resins that contain chemically reactive functional groups, which are essential in biochemical and chemical applications .
Chemical Modification
Methyl 3-(4-(dimethylamino)phenyl)acrylate is used to chemically modify non-functional polymers, adding reactive side groups that enable further functionalization. This process is crucial for creating polymers with specific reactive groups that cannot be directly polymerized .
Antibacterial Applications
A derivative of this compound, (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One, has been synthesized and shown to possess antibacterial properties. This application is significant in the medical field for developing new antibacterial agents .
Safety and Hazards
The safety data sheet for a related compound, DIMETHYLAMINOETHYL ACRYLATE, indicates that it is flammable and toxic in contact with skin or if inhaled . It may cause an allergic skin reaction and severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling “Methyl 3-(4-(dimethylamino)phenyl)acrylate”.
Propiedades
IUPAC Name |
methyl (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-7-4-10(5-8-11)6-9-12(14)15-3/h4-9H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVSZCAHWJHDJ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7560-48-7 | |
| Record name | Methyl 4-(dimethylamino)cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



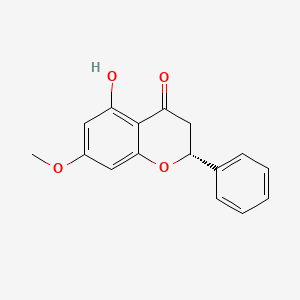
![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)


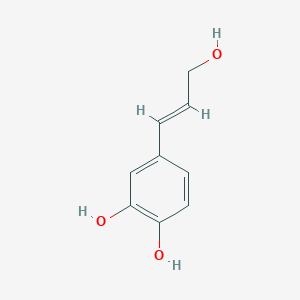

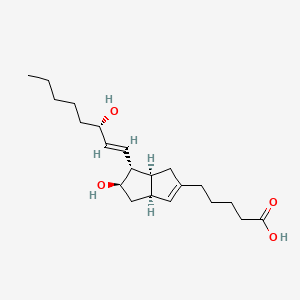

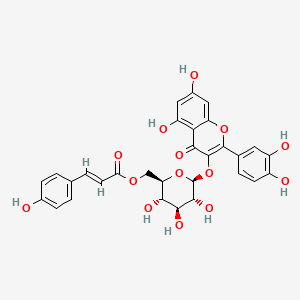
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)


